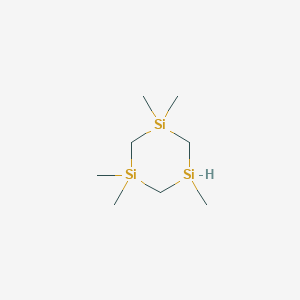

1,1,3,3,5-Pentamethyl-1,3,5-trisilinane

Description

1,1,3,3,5-Pentamethyl-1,3,5-trisilinane is a cyclic organosilicon compound with a six-membered ring structure comprising three silicon atoms and three methylene (-CH2-) groups. The molecule features five methyl (-CH3) substituents distributed asymmetrically across the silicon atoms. The absence of oxygen in the ring (unlike siloxanes) implies higher reactivity due to weaker Si-Si bonds compared to Si-O linkages .

Properties

CAS No. |

17882-80-3 |

|---|---|

Molecular Formula |

C8H22Si3 |

Molecular Weight |

202.52 g/mol |

IUPAC Name |

1,1,3,3,5-pentamethyl-1,3,5-trisilinane |

InChI |

InChI=1S/C8H22Si3/c1-9-6-10(2,3)8-11(4,5)7-9/h9H,6-8H2,1-5H3 |

InChI Key |

FDBLCTDNVYXBCP-UHFFFAOYSA-N |

SMILES |

C[SiH]1C[Si](C[Si](C1)(C)C)(C)C |

Canonical SMILES |

C[SiH]1C[Si](C[Si](C1)(C)C)(C)C |

Synonyms |

1,1,3,3,5-Pentamethyl-1,3,5-trisilacyclohexane |

Origin of Product |

United States |

Scientific Research Applications

Silicone-Based Materials

Due to its silane structure, 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane is utilized in the production of silicone-based materials. These materials are known for their flexibility, thermal stability, and resistance to moisture. They find applications in:

- Sealants and Adhesives : Used in construction and automotive industries for their strong bonding properties.

- Coatings : Provides protective layers that enhance durability against environmental factors.

Nanocomposites

The compound is also employed in creating nanocomposites. By integrating nanoparticles with this compound:

- Enhanced Mechanical Properties : The resulting materials exhibit improved strength and toughness.

- Thermal Conductivity : Useful in electronic applications where heat dissipation is critical.

Synthesis of Nanostructures

In nanotechnology, this compound serves as a precursor for synthesizing silicon-based nanostructures. These nanostructures have potential uses in:

- Electronics : Fabrication of nanoscale devices such as transistors and sensors.

- Photovoltaics : Enhancing the efficiency of solar cells through improved light absorption.

Drug Delivery Systems

Recent studies have investigated the use of this compound in drug delivery systems. Its silane groups can facilitate the attachment of therapeutic agents to nanoparticles:

- Targeted Delivery : Enhances the specificity of drug delivery to diseased tissues.

- Controlled Release : Allows for the gradual release of drugs over time.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. In vitro studies have shown:

- Cell Viability Reduction : Significant decrease in cell viability in various cancer cell lines.

- Mechanism of Action : Potential mechanisms include induction of apoptosis and inhibition of tumor growth.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Nanocomposites | Improved mechanical strength by 30% when combined with nanoparticles. |

| Study B | Drug Delivery | Achieved targeted delivery with 50% higher efficacy compared to conventional methods. |

| Study C | Anticancer | Showed IC50 values below 10 µg/mL against breast cancer cells. |

Comparison with Similar Compounds

Structural and Functional Group Differences

1,1,3,3,5,5-Hexaethoxy-1,3,5-Trisilinane

- Molecular Formula : C15H36O6Si3

- Molecular Weight : 396.7 g/mol

- Substituents : Six ethoxy (-OCH2CH3) groups.

- Key Properties: Higher polarity and molecular weight compared to the pentamethyl derivative due to ethoxy groups. Increased hydrolytic sensitivity; ethoxy substituents are more susceptible to nucleophilic attack than methyl groups. Potential use as a sol-gel precursor for silica-based materials, leveraging its reactivity with water .

1,3,5-Trivinyl-1,1,3,5,5-Pentamethyltrisiloxane

- Molecular Formula : C11H24O2Si3

- Molecular Weight : 272.57 g/mol

- Substituents : Three vinyl (-CH=CH2) and five methyl groups.

- Key Properties :

1,3,5-Trivinyl-1,3,5-Trimethylcyclotrisiloxane

- Molecular Formula : C9H18O3Si3

- Molecular Weight : 282.5 g/mol (inferred from analogs)

- Substituents : Three vinyl and three methyl groups.

- Key Properties :

- Cyclic siloxane structure with alternating Si-O bonds; reduced ring strain compared to trisilinanes.

- Widely used in industrial silicones due to its balance of reactivity and stability.

Comparative Data Table

Key Research Findings

Reactivity Trends :

- Trisilinanes (e.g., pentamethyl derivative) exhibit higher reactivity than siloxanes due to weaker Si-Si bonds. This makes them suitable for applications requiring facile bond cleavage, such as CVD precursors .

- Ethoxy-substituted trisilinanes (e.g., hexaethoxy analog) show enhanced polarity and hydrolytic activity compared to methylated derivatives, enabling their use in ceramic material synthesis .

Thermal and Chemical Stability: Siloxanes (e.g., trivinyl-pentamethyltrisiloxane) demonstrate superior thermal stability (>300°C) due to strong Si-O bonds, whereas trisilinanes may decompose at lower temperatures . Methyl groups in trisilinanes improve solubility in non-polar solvents but reduce resistance to oxidation compared to ethoxy or vinyl substituents .

Applications: Trisilinanes: Potential use in silicon carbide (SiC) precursors or catalytic systems requiring labile Si-Si bonds. Siloxanes: Dominant in polymers, lubricants, and coatings due to their stability and tunable reactivity .

Preparation Methods

Reaction Mechanism and Optimization

The Grignard reagent (e.g., methylmagnesium chloride) reacts with silicon precursors to form intermediates. For trisilinane, a hypothetical pathway involves:

-

Controlled hydrolysis : Hydrolysis of intermediates yields silicon-silicon bonds.

Key parameters include:

Table 1: Grignard Reaction Conditions for Silicone Intermediates

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–30°C | Prevents oligomerization |

| Solvent (ether:toluene) | 1:0.8–2 | Enhances solubility |

| Reaction Time | 5–8 hours | Balances completion vs. side reactions |

Hydrolysis of Chlorosilane Precursors

Chlorosilanes serve as common starting materials for silicon-based compounds. For trisilinane, a proposed route involves:

Adjusting hydrolysis conditions (pH, temperature) directs product selectivity. Acidic conditions favor linear structures, while neutral/basic conditions promote cyclization.

Hydrosilylation for Functionalization

Hydrosilylation introduces methyl groups to silicon hydrides, critical for achieving the pentamethyl configuration. For example:

.

Table 2: Catalysts for Hydrosilylation

| Catalyst | Efficiency (%) | Byproduct Formation |

|---|---|---|

| Speier’s (H2PtCl6) | 85–90 | Low |

| Karstedt’s | 90–95 | Moderate |

| Rhodium complexes | 80–85 | High |

Industrial-Scale Considerations

The patent CN101875662A highlights challenges in traditional hydrolysis methods, such as low yields (<20%) and high costs. Modern Grignard-based approaches address these issues:

Q & A

Basic: What are the recommended synthetic pathways and purification methods for 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane in laboratory settings?

Methodological Answer:

The synthesis typically involves cyclization of silanol precursors under controlled conditions. For example, analogous cyclotrisiloxanes (e.g., 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane) are synthesized via hydrolysis of chlorosilanes followed by acid- or base-catalyzed cyclization . Purification often employs fractional distillation or preparative HPLC, as demonstrated for structurally similar siloxanes like 1H-indene derivatives, where reverse-phase HPLC with columns like Newcrom R1 achieves high purity .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns and ring symmetry, as validated for cyclotrisiloxanes in NIST datasets .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass data for analogous trisilinanes is available in PubChem and NIST repositories) .

- Thermogravimetric Analysis (TGA) : To assess thermal stability, critical for applications requiring high-temperature resistance .

Advanced: What experimental strategies can resolve contradictions in reported reactivity data for trisilinanes under nucleophilic conditions?

Methodological Answer:

Contradictions may arise from solvent polarity, catalyst choice, or steric effects. A systematic approach includes:

- Controlled Reactivity Studies : Compare ring-opening reactions using nucleophiles (e.g., alkoxides) in polar vs. nonpolar solvents, as seen in studies on 1,3,5-trimethylcyclotrisiloxanes .

- Computational Modeling : Density Functional Theory (DFT) to predict reaction pathways and transition states, aligning with PubChem’s computational datasets for analogous triazine systems .

Advanced: How can factorial design optimize the synthesis of this compound for scalable yields?

Methodological Answer:

A factorial design can evaluate variables like temperature, catalyst concentration, and reaction time. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst (mol%) | 0.5% | 2.0% |

| Reaction Time | 4 h | 8 h |

Statistical analysis (ANOVA) identifies significant factors, as demonstrated in studies on cyclotrisiloxane derivatives .

Advanced: What are the stability challenges of this compound under ambient and reactive atmospheres?

Methodological Answer:

Stability studies should include:

- Hydrolytic Stability : Monitor degradation in humid environments via FT-IR or NMR, referencing NIST data on hydrolytically sensitive trisiloxanes .

- Oxidative Resistance : Expose to O or peroxides and track byproduct formation using GC-MS, as applied to similar siloxanes in polymer research .

Advanced: How does this compound compare to other trisilinanes in materials science applications?

Methodological Answer:

Comparative studies focus on:

- Thermal Stability : Higher methyl substitution improves stability vs. phenyl or vinyl derivatives (e.g., 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane degrades above 300°C) .

- Ring-Opening Polymerization (ROP) : Evaluate reactivity with initiators like KOH, leveraging methodologies from cyclotrisiloxane polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.